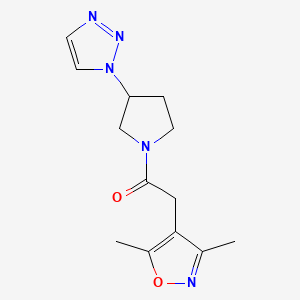
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Researchers have focused on the synthesis of new derivatives containing the triazole moiety due to their notable antibacterial and antifungal properties. For instance, Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives containing pyridine units, exhibiting antifungal and plant growth regulatory activities (Liu et al., 2007). Similarly, Bai et al. (2020) designed and synthesized 1,2,4-triazole derivatives showing moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Crystal Structure and Spectroscopic Characterization
The study of molecular and crystal structures through X-ray diffraction and spectroscopic methods is crucial for understanding the properties of these compounds. Govindhan et al. (2017) synthesized a compound related to the triazole and isoxazole families and characterized it using X-ray crystallography, highlighting its structural features and potential for biological applications (Govindhan et al., 2017).
Mechanistic and Theoretical Studies
Research on these compounds extends to theoretical and mechanistic studies, which help predict their behavior and interactions at the molecular level. Studies like those conducted by Lakshman et al. (2014) on the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents provide insight into their potential synthetic applications and reaction mechanisms (Lakshman et al., 2014).
Antiviral and Antifungal Activity
The antiviral and antifungal activities of compounds containing the triazole moiety are of significant interest. Attaby et al. (2006) synthesized heterocyclic compounds that showed potential anti-HSV1 and anti-HAV-MBB activity, indicating the therapeutic potential of these compounds (Attaby et al., 2006).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9-12(10(2)20-15-9)7-13(19)17-5-3-11(8-17)18-6-4-14-16-18/h4,6,11H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUIJMUSNUUJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

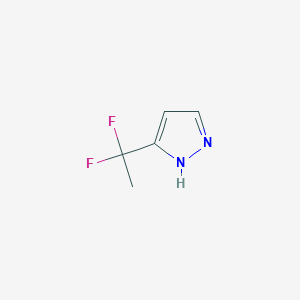
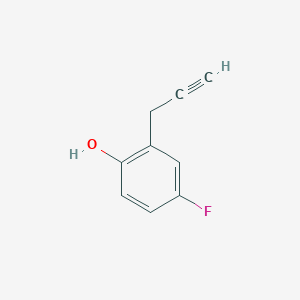
![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2468295.png)
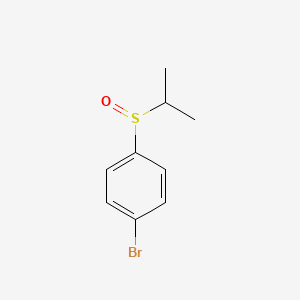
![2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2468298.png)
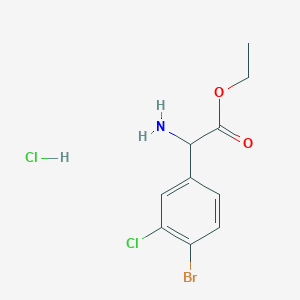
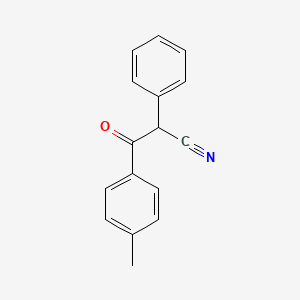
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2468306.png)
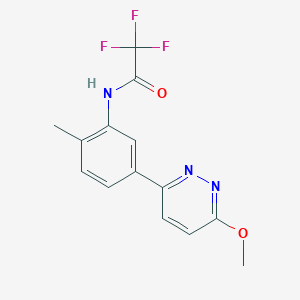

![4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2468310.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)